molecular formula C10H12N2O5 B14225715 Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate CAS No. 629648-21-1

Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate

Cat. No.: B14225715
CAS No.: 629648-21-1
M. Wt: 240.21 g/mol
InChI Key: CXGORHPCKJPTBZ-UHFFFAOYSA-N
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Description

Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with isopropyl alcohol in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . The reaction proceeds with constant stirring for 1-2 hours, resulting in the formation of the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carbonyl derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl (4-hydroxy-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the observed biological effects. The nitro group and carbamate moiety play crucial roles in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

629648-21-1

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

propan-2-yl N-(4-hydroxy-3-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O5/c1-6(2)17-10(14)11-7-3-4-9(13)8(5-7)12(15)16/h3-6,13H,1-2H3,(H,11,14)

InChI Key

CXGORHPCKJPTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

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